molecular formula C21H26N2O3 B14800879 19(Z)-Akuammidine

19(Z)-Akuammidine

Cat. No.: B14800879
M. Wt: 354.4 g/mol
InChI Key: SJKRPUOXUNOPOP-KQQYKRJTSA-N
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Description

19(Z)-Akuammidine is an indole alkaloid found in the seeds of the Picralima nitida plant, commonly known as Akuamma. This compound has garnered interest due to its potential pharmacological properties, including analgesic and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19(Z)-Akuammidine involves several steps, starting from simple indole derivatives. The process typically includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: Introduction of functional groups at specific positions on the indole ring, often through electrophilic substitution reactions.

    Cyclization: Formation of the akuammidine skeleton through intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.

    Biology: Investigated for its role in modulating biological pathways, including neurotransmitter systems.

    Medicine: Explored for its analgesic, anti-inflammatory, and anti-malarial properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 19(Z)-Akuammidine involves its interaction with various molecular targets, including opioid receptors. It acts as an agonist at these receptors, leading to analgesic effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

    Akuammicine: Another indole alkaloid from Picralima nitida with similar analgesic properties.

    Yohimbine: An indole alkaloid with stimulant and aphrodisiac effects.

    Reserpine: An indole alkaloid used as an antihypertensive agent.

Uniqueness: 19(Z)-Akuammidine is unique due to its specific interaction with opioid receptors and its potential dual analgesic and anti-inflammatory effects, which are not commonly observed in other similar indole alkaloids.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/t14?,15?,18?,19?,21-/m0/s1

InChI Key

SJKRPUOXUNOPOP-KQQYKRJTSA-N

Isomeric SMILES

CC=C1CN(C2C[C@@]3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C

Origin of Product

United States

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